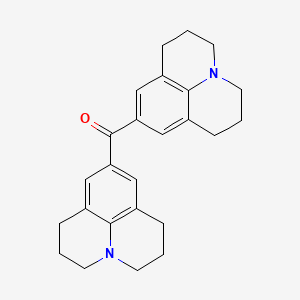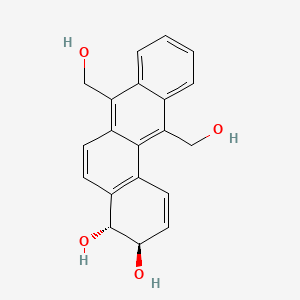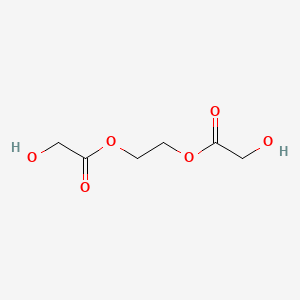
2-(2-Methoxyethoxy)-ethyl 8-(cis-2-N-*OC tylcyclopro
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(2-Methoxyethoxy)-ethyl 8-(cis-2-N-*OC tylcyclopro is a synthetic organic compound. Its structure suggests it may have applications in various fields such as chemistry, biology, and potentially medicine. The compound’s unique molecular arrangement could make it a subject of interest for researchers.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Methoxyethoxy)-ethyl 8-(cis-2-N-*OC tylcyclopro likely involves multiple steps, including the formation of the 2-(2-Methoxyethoxy)-ethyl group and the attachment of the 8-(cis-2-N-*OC tylcyclopro) moiety. Typical reaction conditions might include:
Solvents: Common solvents like dichloromethane or ethanol.
Catalysts: Acid or base catalysts to facilitate the reaction.
Temperature: Reactions may be carried out at room temperature or under reflux conditions.
Industrial Production Methods
Industrial production methods would scale up the laboratory synthesis, often using continuous flow reactors to ensure consistent quality and yield. Optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, would be crucial.
化学反应分析
Types of Reactions
2-(2-Methoxyethoxy)-ethyl 8-(cis-2-N-*OC tylcyclopro may undergo various chemical reactions, including:
Oxidation: Using oxidizing agents like potassium permanganate.
Reduction: Employing reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Halogenated solvents and appropriate nucleophiles or electrophiles.
Major Products
The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation might yield carboxylic acids, while reduction could produce alcohols or amines.
科学研究应用
2-(2-Methoxyethoxy)-ethyl 8-(cis-2-N-*OC tylcyclopro could have several scientific research applications:
Chemistry: As a reagent or intermediate in organic synthesis.
Biology: Potential use in studying biological pathways or as a probe in biochemical assays.
Medicine: Investigated for therapeutic properties or as a drug candidate.
Industry: Utilized in the production of specialty chemicals or materials.
作用机制
The mechanism of action for 2-(2-Methoxyethoxy)-ethyl 8-(cis-2-N-*OC tylcyclopro would involve its interaction with specific molecular targets. This could include binding to enzymes, receptors, or other proteins, thereby modulating their activity. The pathways involved would depend on the compound’s structure and functional groups.
相似化合物的比较
Similar Compounds
2-(2-Methoxyethoxy)-ethyl 8-(trans-2-N-*OC tylcyclopro): A structural isomer with potentially different properties.
2-(2-Methoxyethoxy)-ethyl 8-(cis-2-N-*OC tylcyclohexane): A similar compound with a cyclohexane ring instead of a cyclopropane ring.
Uniqueness
2-(2-Methoxyethoxy)-ethyl 8-(cis-2-N-*OC tylcyclopro’s unique structure, particularly the presence of the cis-2-N-*OC tylcyclopro moiety, may confer distinct chemical and biological properties compared to its analogs.
属性
CAS 编号 |
56971-72-3 |
|---|---|
分子式 |
C24H46O4 |
分子量 |
398.6 g/mol |
IUPAC 名称 |
2-(2-methoxyethoxy)ethyl 8-[(1R,2S)-2-octylcyclopropyl]octanoate |
InChI |
InChI=1S/C24H46O4/c1-3-4-5-6-8-11-14-22-21-23(22)15-12-9-7-10-13-16-24(25)28-20-19-27-18-17-26-2/h22-23H,3-21H2,1-2H3/t22-,23+/m0/s1 |
InChI 键 |
LINQKXSEKAWBOU-XZOQPEGZSA-N |
手性 SMILES |
CCCCCCCC[C@H]1C[C@H]1CCCCCCCC(=O)OCCOCCOC |
规范 SMILES |
CCCCCCCCC1CC1CCCCCCCC(=O)OCCOCCOC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


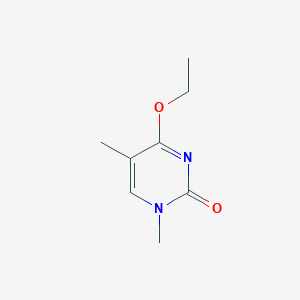


![2,5-Cyclohexadien-1-one, 2,6-dichloro-4-[(3-chloro-4-hydroxyphenyl)imino]-](/img/structure/B13761349.png)
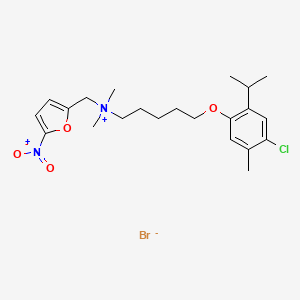
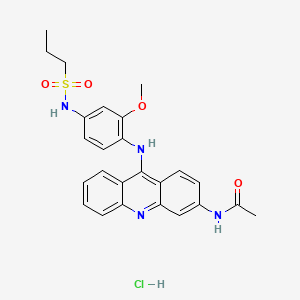
![copper;hydron;4-[[(E)-1-oxido-2-[[2-oxido-5-(2-sulfonatooxyethylsulfonyl)phenyl]diazenyl]-3-oxobut-1-enyl]amino]benzenesulfonate](/img/structure/B13761362.png)
![2,9-Diethyl-6,7,8,9-tetrahydro-5H-pyrimido[4,5-b]azepin-5-one](/img/structure/B13761368.png)

![(3S,5S,8R,9S,10S,13S,14S)-16,16-dideuterio-3-hydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15-dodecahydro-1H-cyclopenta[a]phenanthren-17-one](/img/structure/B13761374.png)

